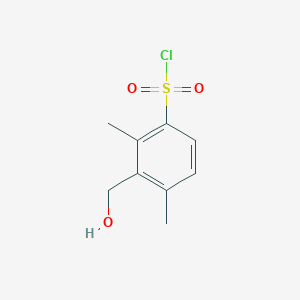

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride

Description

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a benzene ring substituted with a hydroxymethyl group at position 3, methyl groups at positions 2 and 4, and a sulfonyl chloride group at position 1. This compound is structurally distinct due to the combination of electron-donating methyl groups, a polar hydroxymethyl group, and the highly reactive sulfonyl chloride moiety. Sulfonyl chlorides are widely utilized in organic synthesis as sulfonating agents, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals or agrochemicals .

Properties

Molecular Formula |

C9H11ClO3S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2,4-dimethylbenzenesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO3S/c1-6-3-4-9(14(10,12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 |

InChI Key |

AVJITMMRQDKJHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)CO |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with 2,4-dimethylbenzene (xylene) as the core aromatic substrate. The key initial step involves introducing a sulfonyl chloride group at the benzene ring, specifically at the position para to the methyl groups, to form 2,4-dimethylbenzenesulfonyl chloride .

Sulfonation of 2,4-Dimethylbenzene

- Reagents: Chlorosulfonic acid (ClSO₃H) or sulfur oxychloride (SO₂Cl₂) are employed as sulfonating agents.

- Conditions: Typically, sulfonation occurs at controlled temperatures (100–150°C) to prevent poly-sulfonation or degradation of methyl groups.

- Procedure: The aromatic substrate is cooled (often to 0–10°C) to control reaction rate. Chlorosulfonic acid is then added dropwise under stirring, maintaining the temperature below 50°C to prevent over-sulfonation.

Reaction:

$$ \text{2,4-Dimethylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4-Dimethylbenzenesulfonic acid} + \text{HCl} $$

- The sulfonic acid intermediate is then chlorinated to form sulfonyl chloride using phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂).

Conversion of Sulfonic Acid to Sulfonyl Chloride

- Reagents: Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

- Conditions: Reflux at 70–100°C under inert atmosphere.

- Procedure: The sulfonic acid is suspended in excess SOCl₂, heated to reflux, and stirred until complete conversion is confirmed by IR (disappearance of O–H stretch) and TLC.

Reaction:

$$ \text{2,4-Dimethylbenzenesulfonic acid} + \text{SOCl}2 \rightarrow \text{2,4-Dimethylbenzenesulfonyl chloride} + \text{SO}2 + \text{HCl} $$

- Excess SOCl₂ is removed by distillation under reduced pressure.

- The product, 2,4-dimethylbenzenesulfonyl chloride , is purified by distillation or recrystallization.

Introduction of Hydroxymethyl Group at the Aromatic Ring

The hydroxymethyl group (-CH₂OH) is introduced at the ortho position relative to the methyl groups, typically via formylation followed by reduction or direct hydroxymethylation .

- Reagents: Formaldehyde (HCHO) or paraformaldehyde in the presence of a base (e.g., sodium hydroxide) or acid catalyst.

- Conditions: Mild heating (around 50–80°C) in aqueous or alcoholic medium.

- Procedure: The sulfonyl chloride derivative is first subjected to electrophilic aromatic substitution with formaldehyde, favoring ortho-positioning due to activating methyl groups.

Reaction:

$$ \text{Aromatic sulfonyl chloride} + \text{HCHO} \xrightarrow{\text{Base}} \text{Hydroxymethylated sulfonyl chloride} $$

- Formylation using Vilsmeier–Haack reagent, followed by reduction with sodium borohydride (NaBH₄) to yield the hydroxymethyl group.

- Selectivity can be enhanced by controlling reaction conditions and using directing groups.

- The hydroxymethyl group is crucial for subsequent functionalization.

Purification and Characterization

The final compound, 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride , is purified via column chromatography or recrystallization from suitable solvents (e.g., dichloromethane, ethyl acetate).

- Confirmed by NMR (¹H, ¹³C), IR (presence of sulfonyl chloride stretch ~1350–1150 cm⁻¹), and mass spectrometry.

Summary Data Table

Additional Notes and Considerations

- Reaction Control: Temperature and molar ratios are critical for selectivity, especially during sulfonation and hydroxymethylation.

- Safety Precautions: Handling chlorosulfonic acid and SOCl₂ requires appropriate protective equipment due to their corrosive nature.

- Yield Optimization: Excess reagents should be minimized, and reaction times optimized based on TLC or HPLC monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Carboxylic Acids: Resulting from the oxidation of the hydroxymethyl group.

Scientific Research Applications

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Employed in the modification of biomolecules for research purposes.

Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride with structurally related sulfonyl chlorides, highlighting key differences in substituents, molecular properties, and applications:

Key Observations:

Reactivity : The hydroxymethyl group in the target compound may moderate reactivity compared to nitro-substituted analogs (e.g., 616-83-1), which are more electrophilic due to the nitro group’s electron-withdrawing effect .

Solubility : The hydroxymethyl group likely improves aqueous solubility compared to 2,4-dimethylbenzenesulfonyl chloride (609-60-9), making it advantageous in aqueous-phase reactions .

Steric Effects : The 2,4-dimethyl substitution pattern reduces steric hindrance compared to 2,4,6-trimethyl derivatives (773-64-8), enabling broader substrate compatibility .

Functional Diversity : Unlike oxazole-containing analogs (1082399-00-5), the target compound lacks heterocyclic motifs, limiting its use in targeted drug design but simplifying synthetic pathways .

Notes

Handling and Safety : Sulfonyl chlorides are generally moisture-sensitive and corrosive. While specific safety data for the target compound is unavailable, analogs like 2,4-dimethylbenzenesulfonyl chloride require storage under anhydrous conditions and use of personal protective equipment (PPE) to prevent hydrolysis .

Synthetic Applications : The hydroxymethyl group offers a site for further functionalization (e.g., oxidation to a carboxylic acid or esterification), expanding utility in multi-step syntheses.

Stability : Compared to nitro-substituted sulfonyl chlorides, the target compound may exhibit greater thermal stability due to the absence of strong electron-withdrawing groups .

Biological Activity

3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride, also known as a derivative of 2,4-dimethylbenzenesulfonyl chloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C9H11ClO2S

- Molecular Weight : 206.70 g/mol

- IUPAC Name : 3-(Hydroxymethyl)-2,4-dimethylbenzenesulfonyl chloride

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride typically involves the following steps:

- Starting Material : Begin with 2,4-dimethylbenzenesulfonyl chloride.

- Hydroxymethylation : Introduce a hydroxymethyl group at the 3-position using formaldehyde in the presence of a suitable catalyst.

- Purification : The product is purified through recrystallization or chromatography.

Antiproliferative Effects

Research indicates that compounds similar to 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that arylsulfonamide derivatives can inhibit cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

- Case Study : A study on benzopsoralens demonstrated that compounds with hydroxymethyl groups showed marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II activity . This suggests that similar mechanisms may be at play for 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Interaction : The compound could interact with specific receptors, altering signaling pathways that lead to cell growth inhibition.

Comparative Analysis

A comparative analysis of related compounds reveals variations in biological activity based on structural modifications. Below is a summary table comparing several sulfonamide derivatives:

| Compound Name | Structure | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 3-(Hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride | Structure | TBD | Antiproliferative |

| TASIN-1 | Structure | 25 | Colon cancer cell inhibition |

| Benzopsoralen | Structure | 50 | Topoisomerase II inhibition |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives. These investigations have highlighted the importance of substituent positions and electronic properties in determining biological activity:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(hydroxymethyl)-2,4-dimethylbenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or sulfonylation. For example, chlorosulfonic acid (HSOCl) is commonly used to introduce the sulfonyl chloride group to substituted benzene derivatives under anhydrous conditions at 0–5°C . A base like pyridine or triethylamine is critical to neutralize HCl byproducts and prevent hydrolysis of the sulfonyl chloride group . Reaction optimization should include monitoring temperature, stoichiometry of reagents (e.g., 1:1.2 molar ratio of starting material to HSOCl), and inert atmosphere (N) to avoid side reactions .

Q. How can purity and structural integrity of the compound be verified post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .

- IR Spectroscopy : Confirm the presence of sulfonyl chloride (S=O stretching at ~1370 cm and ~1170 cm) and hydroxymethyl (-OH stretch at ~3200–3600 cm) groups .

- NMR : H NMR should show characteristic peaks for aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and hydroxymethyl protons (δ 4.5–5.0 ppm) .

Q. What are the key stability considerations for storing this sulfonyl chloride?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber glass vials to prevent photodegradation. Use desiccants like silica gel in storage containers. Stability tests indicate decomposition >5% occurs within 48 hours at room temperature in humid environments .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dimethyl and hydroxymethyl substituents affect nucleophilic substitution reactions?

- Methodological Answer : The substituents create steric bulk, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using pseudo-first-order conditions with aniline derivatives show a 30–50% reduction in reaction rate compared to unsubstituted benzenesulfonyl chlorides. Mitigate this by using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or elevated temperatures (50–60°C) .

Q. What analytical strategies resolve contradictions in reported reactivity data for sulfonyl chlorides with similar substitution patterns?

- Methodological Answer : Discrepancies often arise from impurities or varying solvent effects. Use controlled experiments:

- Competitive Reactivity Assays : Compare reaction rates with standardized nucleophiles (e.g., benzylamine) in identical solvents (e.g., THF or acetonitrile) .

- DFT Calculations : Model transition states to predict regioselectivity. For example, meta-substituents may direct nucleophilic attack to the para position due to electronic effects .

Q. How can this compound be used to synthesize bioconjugates for protein interaction studies?

- Methodological Answer : The sulfonyl chloride group reacts selectively with lysine residues under mild pH conditions (pH 7.4–8.5). Protocol:

Incubate the compound (1.2 equiv) with the target protein (e.g., BSA) in PBS buffer at 4°C for 2 hours.

Quench unreacted reagent with 10 mM glycine.

Purify conjugates via size-exclusion chromatography and validate by MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.